molecular formula C15H30O2 B083203 Butyl undecanoate CAS No. 10580-24-2

Butyl undecanoate

Cat. No. B083203
CAS RN: 10580-24-2
M. Wt: 242.4 g/mol
InChI Key: LZOLAOIYCPZECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl undecanoate is a chemical compound that belongs to the family of esters. It is a clear, colorless liquid that has a fruity odor. Butyl undecanoate has a wide range of applications in various fields, including the chemical industry, pharmaceuticals, and cosmetics.

Mechanism Of Action

Butyl undecanoate is a non-polar compound that has a low solubility in water. It can penetrate the cell membrane and enter the cytoplasm. Once inside the cell, it can interact with various cellular components, such as proteins, lipids, and nucleic acids. The mechanism of action of butyl undecanoate is not well understood, but it is believed to act as a modulator of cellular signaling pathways.

Biochemical And Physiological Effects

Butyl undecanoate has been shown to have various biochemical and physiological effects. It has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It also has antioxidant properties and can scavenge free radicals. Butyl undecanoate has been shown to have a positive effect on lipid metabolism and can reduce the levels of triglycerides and cholesterol in the blood.

Advantages And Limitations For Lab Experiments

Butyl undecanoate has several advantages for lab experiments. It is a non-toxic compound that has a low volatility and a high boiling point. It is also readily available and inexpensive. However, butyl undecanoate has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with. It also has a low reactivity, which can limit its use in some reactions.

Future Directions

There are several future directions for the research on butyl undecanoate. One area of research is the development of new synthesis methods that can improve the yield and purity of butyl undecanoate. Another area of research is the investigation of the mechanism of action of butyl undecanoate. This can help to identify new therapeutic targets for the treatment of various diseases. Additionally, the use of butyl undecanoate as a substrate in the enzymatic synthesis of biodiesel is an area of research that has the potential to reduce the environmental impact of the manufacturing of biofuels.

Scientific Research Applications

Butyl undecanoate has a wide range of applications in scientific research. It is used as a solvent in the extraction of natural products, such as essential oils and plant extracts. It is also used as a reagent in the synthesis of various organic compounds. Butyl undecanoate is used as a substrate in the enzymatic synthesis of biodiesel. It is also used as a lubricant in the manufacturing of metalworking fluids.

properties

CAS RN

10580-24-2

Product Name

Butyl undecanoate

Molecular Formula

C15H30O2

Molecular Weight

242.4 g/mol

IUPAC Name

butyl undecanoate

InChI

InChI=1S/C15H30O2/c1-3-5-7-8-9-10-11-12-13-15(16)17-14-6-4-2/h3-14H2,1-2H3

InChI Key

LZOLAOIYCPZECA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)OCCCC

Canonical SMILES

CCCCCCCCCCC(=O)OCCCC

Other CAS RN

10580-24-2

synonyms

Undecanoic acid butyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of palladium chloride [27 mg, 0.15 mmol] and CuCl2 [41 mg, 0.30 mmol] in dioxane (10 ml) was stirred under carbon monoxide for 5 minutes. Then n-butyl formate (4 ml), 1-decene [0.75 g, 5.35 mmol] and aqueous hydrochloric acid (0.1 ml) were added and CO/O2 (1:1) was bubbled through the solution at room temperature and atmospheric pressure for a period of 24 hours. Analysis of the product gave n-butyl 2-methyldecanoate and n-butyl undecanoate with respectively 87% and 13% selectivity with a 64% conversion of the formic acid ester.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
41 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
27 mg
Type
catalyst
Reaction Step Two

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